Girisopam Binding Affinity and Specificity vs. 2,3-Benzodiazepine Receptor
Girisopam demonstrates high affinity binding to a unique, saturable 2,3-benzodiazepine receptor in rat striatum, a site distinct from classical 1,4-benzodiazepine receptors. Its binding affinity (Kd) is 10.3 ± 1.21 nM, with a maximal binding capacity (Bmax) of 6.94 ± 1.8 pmol/mg protein [1]. This binding profile is a critical point of differentiation from the structurally related tofisopam, which does not bind to this site and instead acts as a phosphodiesterase (PDE) inhibitor with affinities in the micromolar range (e.g., PDE-4A1 Ki = 0.42 μM) [2].
| Evidence Dimension | Receptor binding affinity (Kd) and target site |
|---|---|
| Target Compound Data | Kd = 10.3 ± 1.21 nM; Bmax = 6.94 ± 1.8 pmol/mg protein; binds to 2,3-benzodiazepine receptor in rat striatum |
| Comparator Or Baseline | Tofisopam: Does not bind to the 2,3-benzodiazepine receptor; acts as a PDE inhibitor (PDE-4A1 Ki = 0.42 μM) |
| Quantified Difference | Girisopam exhibits ~40-fold higher affinity for its primary target than tofisopam does for PDE-4A1, and the two compounds engage completely different molecular targets. |
| Conditions | In vitro radioligand binding assay using [3H]-girisopam on rat striatal membranes |
Why This Matters
This data confirms that girisopam has a unique molecular target profile, enabling research into a novel anxiolytic mechanism distinct from GABA-A potentiation or PDE inhibition.
- [1] Horváth EJ, Salamon C, Bakonyi A, Fekete MI, Palkovits M. [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site. Brain Res Brain Res Protoc. 1999;4(2):230-5. View Source
- [2] Rundfeldt C, Socala K, Wlaź P. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. J Neural Transm. 2010;117(11):1319-25. View Source
